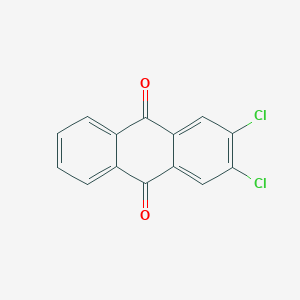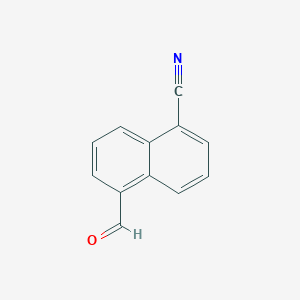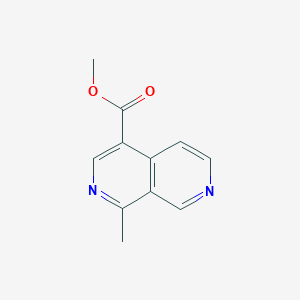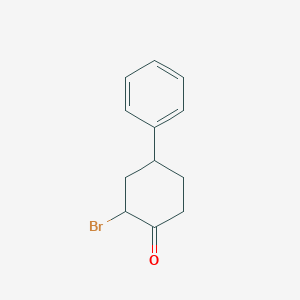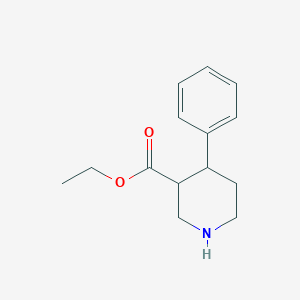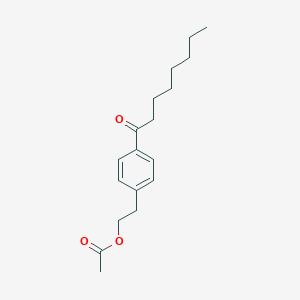
4-Octanoylphenethyl acetate
概要
説明
“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .
Molecular Structure Analysis
The molecular structure of “4-Octanoylphenethyl acetate” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.
Physical And Chemical Properties Analysis
“4-Octanoylphenethyl acetate” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
科学的研究の応用
4-Octanoylphenethyl acetate: A Comprehensive Analysis
Pharmaceutical Research Fingolimod Impurity Analysis: 4-Octanoylphenethyl acetate is identified as an impurity in the synthesis of Fingolimod, a drug used for treating multiple sclerosis. Its identification and quantification are crucial for the quality control of pharmaceutical products .
Method Validation (AMV): It serves as a standard in method validation processes to confirm that analytical methods meet the intended purpose, particularly in regulatory compliance for new drug applications .
Quality Control (QC) Applications: In QC laboratories, 4-Octanoylphenethyl acetate is used to validate the consistency and reliability of test results during drug manufacturing .
Safety and Hazards
作用機序
Target of Action
4-Octanoylphenethyl acetate is a chemical compound that is known as Fingolimod Impurity 40 . It is a structural analog of sphingosine . The primary target of this compound is the sphingosine 1-phosphate (S1P) receptor, which is expressed by lymphocytes . The S1P receptor plays a crucial role in the immune response by regulating the migration of T-cells into target tissues .
Mode of Action
The compound interacts with the S1P receptor and modulates its activity. It suppresses immune responses by inhibiting the migration of T-cells into target tissues . . This modulation of the immune response can have significant effects on the body’s ability to fight off infections and other diseases.
Biochemical Pathways
The compound affects the acetyl CoA pathway, which is involved in the metabolism of acetogens and methanogens . This pathway requires approximately 10 enzymes and many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The compound’s interaction with the S1P receptor can influence these biochemical pathways and their downstream effects.
Result of Action
The result of the compound’s action is the suppression of immune responses by inhibiting T-cell migration into target tissues . This can have significant effects on the body’s ability to fight off infections and other diseases.
特性
IUPAC Name |
2-(4-octanoylphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCTTARENKHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617189 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octanoylphenethyl acetate | |
CAS RN |
162358-03-4 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

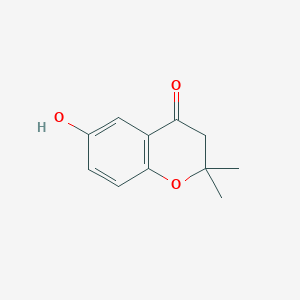
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)

